![molecular formula C16H17N3 B6964708 3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzonitrile](/img/structure/B6964708.png)
3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzonitrile is an organic compound that features a benzonitrile group linked to a methylpyridine moiety through an ethylamine bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzonitrile typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . Another method involves the α-methylation of 2-methylpyridines using a continuous flow setup with Raney® nickel as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and efficiency. Continuous flow synthesis methods are preferred in industrial settings due to their scalability, safety, and reduced waste production .
Análisis De Reacciones Químicas
Types of Reactions
3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyridine: A simpler analog that lacks the benzonitrile group.
3-Amino-4-methylaminobenzoyl-pyridin-2-yl-amino-propionic acid ethyl ester: A structurally related compound with different functional groups.
Uniqueness
3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
3-[1-[(2-methylpyridin-3-yl)methylamino]ethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-12(15-6-3-5-14(9-15)10-17)19-11-16-7-4-8-18-13(16)2/h3-9,12,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXFJMVPYLYUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CNC(C)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-ethylpiperazin-1-yl)-N-[(2-methoxy-5-phenylphenyl)methyl]-2-methylpropan-1-amine](/img/structure/B6964632.png)
![N-[1-(1,1-dioxo-1,4-thiazinan-4-yl)-1-oxopropan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B6964639.png)
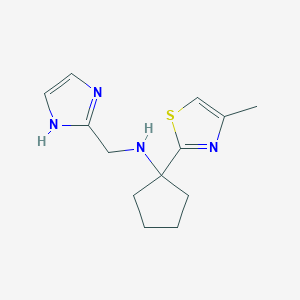
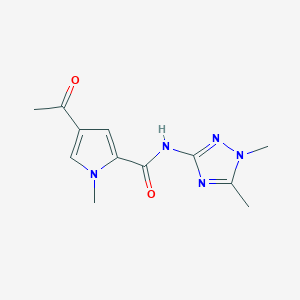
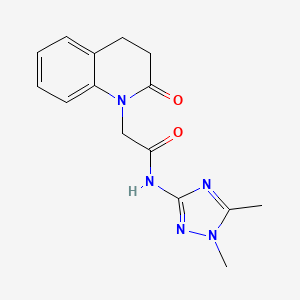
![4-(ethylsulfonylamino)-N-[2-methyl-3-(2-methylimidazol-1-yl)propyl]piperidine-1-carboxamide](/img/structure/B6964688.png)
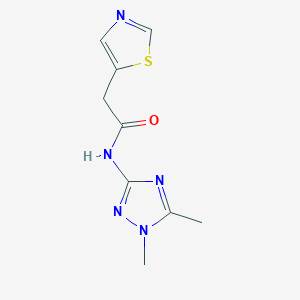
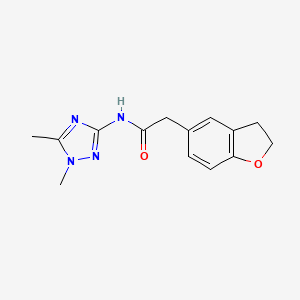
![4-(3-fluorophenyl)-N-[(3-methyltriazol-4-yl)methyl]oxan-4-amine](/img/structure/B6964711.png)
![Tert-butyl 7-[[(1-methylpyrrol-2-yl)methylamino]methyl]-2,3-dihydroindole-1-carboxylate](/img/structure/B6964718.png)
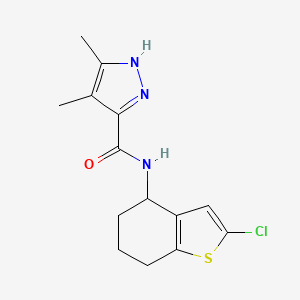
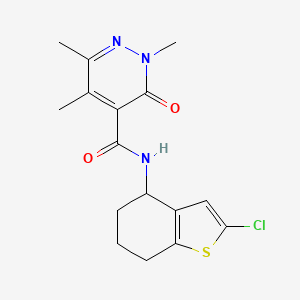
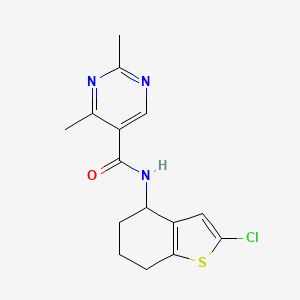
![N-[1-[2-(dimethylamino)-2-phenylacetyl]piperidin-4-yl]propane-1-sulfonamide](/img/structure/B6964743.png)
